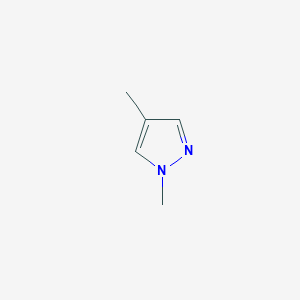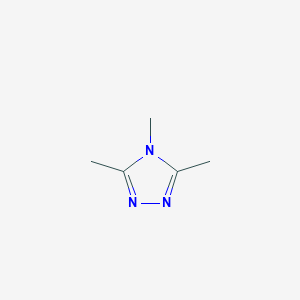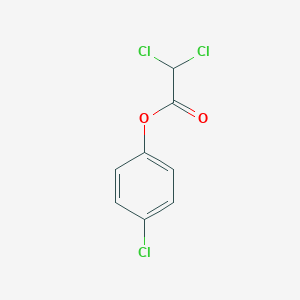
(4-Chlorophenyl) 2,2-dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl) 2,2-dichloroacetate, also known as CPDCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDCA is a derivative of dichloroacetic acid (DCA), which has been studied for its anticancer properties. CPDCA is a promising compound that has shown potential in the treatment of various diseases, including cancer.
Mechanism Of Action
The mechanism of action of (4-Chlorophenyl) 2,2-dichloroacetate is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by inhibiting the activity of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that plays a crucial role in the regulation of glucose metabolism in cancer cells. Inhibition of PDK leads to the activation of pyruvate dehydrogenase (PDH), which promotes the production of ATP and induces apoptosis in cancer cells.
Biochemical And Physiological Effects
(4-Chlorophenyl) 2,2-dichloroacetate has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, improve glucose metabolism in diabetic animals, and reduce inflammation in animal models. (4-Chlorophenyl) 2,2-dichloroacetate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
(4-Chlorophenyl) 2,2-dichloroacetate has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in large quantities. (4-Chlorophenyl) 2,2-dichloroacetate is also stable and can be stored for extended periods without degradation. However, (4-Chlorophenyl) 2,2-dichloroacetate has some limitations for lab experiments. The compound is highly reactive and can form adducts with other molecules, which may complicate experimental analysis.
Future Directions
There are several future directions for the study of (4-Chlorophenyl) 2,2-dichloroacetate. One area of research is the development of (4-Chlorophenyl) 2,2-dichloroacetate derivatives with improved therapeutic properties. Another area of research is the study of the mechanism of action of (4-Chlorophenyl) 2,2-dichloroacetate. Understanding the molecular mechanism of (4-Chlorophenyl) 2,2-dichloroacetate could lead to the development of more effective therapies. Additionally, the study of the pharmacokinetics and pharmacodynamics of (4-Chlorophenyl) 2,2-dichloroacetate could provide valuable information for the development of clinical trials. Overall, (4-Chlorophenyl) 2,2-dichloroacetate is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
(4-Chlorophenyl) 2,2-dichloroacetate can be synthesized using a simple and cost-effective method. The synthesis involves the reaction between 4-chlorophenol and dichloroacetyl chloride in the presence of a base such as pyridine. The reaction yields (4-Chlorophenyl) 2,2-dichloroacetate as a white crystalline solid.
Scientific Research Applications
(4-Chlorophenyl) 2,2-dichloroacetate has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of cancer, diabetes, and other diseases. (4-Chlorophenyl) 2,2-dichloroacetate has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. The compound has also been shown to improve glucose metabolism in diabetic animals, making it a potential treatment for diabetes.
properties
CAS RN |
18133-57-8 |
|---|---|
Product Name |
(4-Chlorophenyl) 2,2-dichloroacetate |
Molecular Formula |
C8H5Cl3O2 |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
(4-chlorophenyl) 2,2-dichloroacetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4,7H |
InChI Key |
XBXQIOFECZDDPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(=O)C(Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C(Cl)Cl)Cl |
Other CAS RN |
18133-57-8 |
synonyms |
(4-chlorophenyl) 2,2-dichloroacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
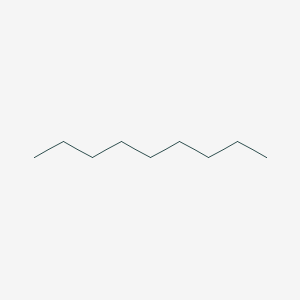
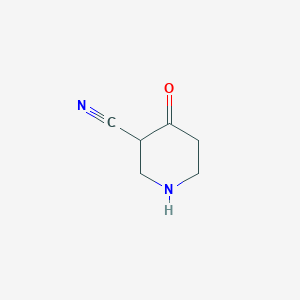
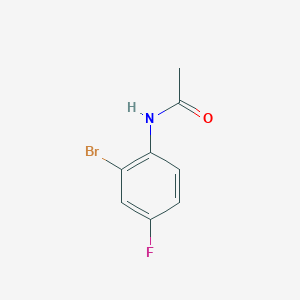
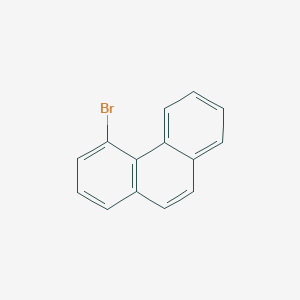

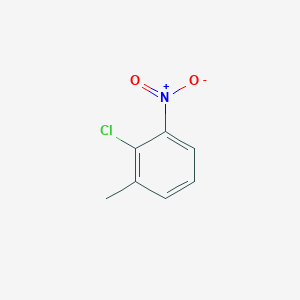
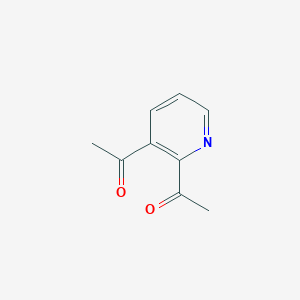
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
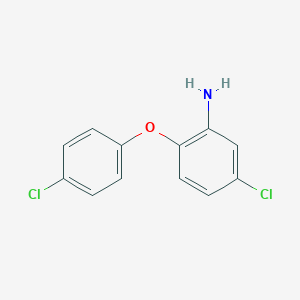
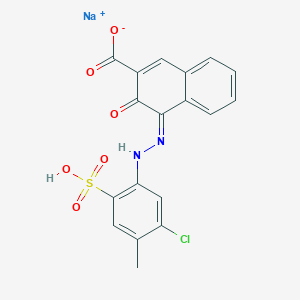
![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
